
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features both pyridine and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the pyridine groups: Pyridine moieties can be introduced via nucleophilic substitution reactions.
Formation of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival. A notable study demonstrated that analogs of this compound inhibited the growth of various cancer cell lines in vitro, suggesting a potential role as an anticancer agent .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in conditions such as Alzheimer's disease. Compounds with similar piperazine and pyridine moieties have been studied for their ability to modulate neurotransmitter systems and reduce neuroinflammation. A study published in Neuropharmacology highlighted the efficacy of related compounds in reducing amyloid-beta toxicity in neuronal cultures, indicating a promising avenue for neurodegenerative disease treatment .
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against various bacterial strains. The presence of pyridine rings is often associated with enhanced antibacterial activity due to their ability to interact with bacterial membranes. A recent study reported that derivatives of this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
In Vitro Studies on Cancer Cell Lines
A series of experiments were conducted to assess the anticancer efficacy of this compound against human breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis in these cells, further supporting its potential as an anticancer agent .
Neuroprotective Mechanism Investigation
In a study examining the neuroprotective effects of similar compounds, researchers found that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to amyloid-beta peptides. The compound significantly decreased levels of reactive oxygen species (ROS) and improved cell viability, highlighting its potential for Alzheimer's disease therapy .
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives and pyridine-containing compounds.
Piperazine derivatives: Often used in pharmaceuticals for their psychoactive and anthelmintic properties.
Pyridine-containing compounds: Known for their roles in coordination chemistry and as precursors to agrochemicals and pharmaceuticals.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, also known as a pyridine-derived compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N6O2, and it features a complex structure that includes multiple aromatic rings and functional groups conducive to biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H22N6O2 |
Molecular Weight | 346.41 g/mol |
CAS Number | 60176597 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridine Ring : Achieved through condensation reactions involving pyridine derivatives.
- Introduction of the Piperazine Moiety : This can be done via nucleophilic substitution reactions.
- Amidation : The final step often involves forming the carboxamide group through coupling reactions with appropriate amines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including prostate cancer (DU145) and leukemia (K562) cells. The cytotoxicity assays demonstrated that the compound's effectiveness is dose-dependent, with IC50 values indicating substantial potency against these cell lines .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain kinases involved in cancer progression, suggesting a mechanism that could be exploited for therapeutic purposes .
Case Study 1: In Vitro Cytotoxicity
In a controlled study, this compound was tested against a panel of cancer cell lines. The results indicated that the compound had a higher inhibitory effect on DU145 cells compared to standard chemotherapeutic agents, highlighting its potential as a novel anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
A series of derivatives were synthesized to explore the structure-activity relationship of this compound. Variations in substituents on the pyridine rings were found to significantly influence biological activity, underscoring the importance of structural modifications in enhancing therapeutic efficacy .
Properties
Molecular Formula |
C17H20N6O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(pyridin-2-ylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H20N6O2/c24-16(21-14-5-1-3-7-18-14)13-20-17(25)23-11-9-22(10-12-23)15-6-2-4-8-19-15/h1-8H,9-13H2,(H,20,25)(H,18,21,24) |
InChI Key |
ICBBOKGVPYAMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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